molecular formula C12H15BrN2O3S B2948359 methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351611-93-2

methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B2948359
CAS No.: 1351611-93-2
M. Wt: 347.23
InChI Key: RBWQTDDMDRDZMY-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a benzothiazole derivative featuring a 4-ethoxy substituent on the aromatic ring and a hydrobromide counterion. The compound’s structure includes a thiazole ring fused to a benzene ring (benzo[d]thiazole), with an imino group at position 2 and an ethoxy group at position 2. The methyl acetate moiety at position 3 enhances solubility, while the hydrobromide salt improves crystallinity and stability.

Properties

IUPAC Name

methyl 2-(4-ethoxy-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S.BrH/c1-3-17-8-5-4-6-9-11(8)14(12(13)18-9)7-10(15)16-2;/h4-6,13H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWQTDDMDRDZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N)N2CC(=O)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves a multi-step process. One common approach starts with the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core. This intermediate is then further reacted with ethyl chloroacetate under basic conditions to introduce the ethoxy group. Subsequent steps involve the imination and esterification processes to yield the final product.

Industrial Production Methods

Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing yield and purity. Specific details on solvents, temperatures, and catalysts are optimized to ensure scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

  • Oxidation: In the presence of strong oxidizing agents, certain functional groups may be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the imine group, converting it to an amine.

  • Substitution: Halogenated derivatives can be synthesized through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reduction: Sodium borohydride, lithium aluminium hydride

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS), sodium azide

Major Products

  • Oxidation: Sulfoxides, sulfones

  • Reduction: Primary amines

  • Substitution: Halogenated compounds

Scientific Research Applications

Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has found numerous applications in scientific research, including:

  • Chemistry: As a reagent in organic synthesis for constructing complex molecular architectures.

  • Biology: In studying enzyme interactions, given its potential inhibitory effects on specific enzymes.

  • Medicine: Its potential pharmacological activities are being explored, including antimicrobial and antitumor properties.

  • Industry: Utilized in the development of new materials, such as polymer additives, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to the active sites of enzymes, thus inhibiting their activity. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The specific pathways and molecular targets vary depending on the biological context and the particular application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the benzothiazole ring, which influence physicochemical properties and reactivity:

Compound Substituents Molecular Weight (g/mol) Physical State Key References
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (Target) 4-OEt Not explicitly stated Likely crystalline
Methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide 6-Cl 337.62 Crystalline
Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide 5,7-diMe 331.23 Crystalline
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide 6-OMe 333.25 Crystalline/Oil
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) 4-Ph, 2-oxo 311.36 Yellow oil

Substituent Impact :

  • Electron-donating groups (e.g., OEt, OMe) : Enhance solubility in polar solvents and may increase stability via resonance effects. For example, the 6-methoxy analog (333.25 g/mol) is reported as a crystalline solid or oil depending on purification .
  • The 6-chloro derivative (337.62 g/mol) exhibits higher molecular weight and crystallinity .
  • Alkyl groups (e.g., Me) : The 5,7-dimethyl analog (331.23 g/mol) shows reduced polarity, favoring hydrophobic interactions in biological systems .

Physicochemical and Spectroscopic Properties

  • Melting Points : Crystalline derivatives (e.g., 6-chloro and 5,7-dimethyl analogs) exhibit higher melting points (>90°C), while esters with bulky aryl groups (e.g., 8g) remain oils .
  • Spectroscopic Confirmation: ¹H/¹³C NMR: Key shifts for the imino group (δ ~10–12 ppm in ¹H NMR) and acetate moiety (δ ~170 ppm in ¹³C NMR) are consistent across analogs . X-ray Crystallography: Used to validate the structure of ethyl 4-amino-3-benzoylamino-2-iminothiazole-5-carboxylate, confirming planarity of the thiazole ring .

Biological Activity

Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound belonging to the class of benzothiazoles, which are known for their diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O4_{4}S
  • Molecular Weight : 352.37 g/mol
  • CAS Number : 1321881-51-9

The structure includes a benzothiazole moiety, which is often associated with various pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core.
  • Ethoxy Group Introduction : The intermediate is reacted with ethyl chloroacetate under basic conditions.
  • Imination and Esterification : Final steps include imination and esterification to yield the desired product.

Antimicrobial Properties

Research indicates that compounds similar to methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have shown efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .

Anticancer Activity

Benzothiazole derivatives have been studied for their anticancer properties. In vitro assays demonstrate that these compounds can inhibit cell proliferation in several cancer cell lines, including breast and liver cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Studies have identified its ability to inhibit specific enzymes involved in cancer progression, such as kinases, which play a crucial role in cell signaling pathways .

Case Studies

  • Anticancer Efficacy : A study conducted on various benzothiazole derivatives highlighted that compounds with similar structures to methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate exhibited IC50_{50} values in the micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). This suggests a promising avenue for further development in anticancer therapies .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related benzothiazole compounds against common pathogens, revealing minimum inhibitory concentrations (MICs) that support their use as potential antimicrobial agents .

Summary of Findings

Biological ActivityObservations
AntimicrobialSignificant activity against various bacterial and fungal strains
AnticancerInhibition of cell proliferation in multiple cancer cell lines
Enzyme InhibitionPotential inhibition of key enzymes involved in cancer progression

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide?

Methodological Answer:

  • Step 1: Start with a benzo[d]thiazole scaffold. Reflux substituted benzaldehyde derivatives (e.g., 4-ethoxy variants) with amino-triazole intermediates in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid) for 4–18 hours .
  • Step 2: Purify via solvent evaporation under reduced pressure, followed by recrystallization using water-ethanol mixtures to isolate the hydrobromide salt. Typical yields range from 65%–75% .
  • Key Considerations: Optimize reaction time and solvent choice (DMSO improves solubility but may require extended reflux). Monitor intermediates via TLC or HPLC.

Q. How should researchers characterize the compound’s purity and structure?

Methodological Answer:

  • Elemental Analysis: Validate calculated vs. experimental C, H, N, S percentages (e.g., deviations <0.3% indicate high purity) .
  • Spectroscopy: Use 1H^1H NMR (DMSO-d6) to confirm substituent integration (e.g., ethoxy protons at δ 1.2–1.4 ppm, imine protons at δ 6.5–7.6 ppm) . IR spectroscopy identifies C=O (1700–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) stretches .
  • Melting Point: Consistency in m.p. (e.g., 141–143°C for analogous compounds) indicates crystallinity .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Codes: Follow H300 (fatal if swallowed), H315 (skin irritation), and H400 (aquatic toxicity) guidelines .
  • Handling: Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous release .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Hypothesis Testing: Compare activity across structurally analogous derivatives (e.g., substituting ethoxy with methyl or halogen groups) to identify pharmacophore contributions .
  • Dose-Response Analysis: Use IC50_{50} assays in triplicate to differentiate true activity from assay noise. For example, imine-thiazole hybrids show variable α2-adrenoceptor agonism depending on substituent electronics .
  • Data Validation: Cross-reference with computational docking (e.g., AutoDock Vina) to confirm binding poses in target proteins .

Q. What experimental designs are optimal for studying environmental fate?

Methodological Answer:

  • Longitudinal Study: Adapt methodologies from Project INCHEMBIOL (2005–2011) to track abiotic/biotic degradation in soil-water systems. Use HPLC-MS to quantify parent compound and metabolites (e.g., hydrolyzed imine or thiazole fragments) .
  • Ecotoxicology: Employ Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) to assess acute/chronic aquatic toxicity .

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance imine formation efficiency. For example, sodium acetate in bromination reactions reduces side-product formation .
  • Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., acetonitrile) to accelerate nucleophilic substitution steps .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to study stability in lipid bilayers or protein binding pockets .

Q. How can analytical methods distinguish between tautomeric forms of the iminobenzo[d]thiazole core?

Methodological Answer:

  • Variable Temperature NMR: Monitor proton shifts (e.g., imine NH vs. thione SH) across 25–80°C to detect tautomeric equilibria .
  • X-ray Crystallography: Resolve crystal structures to confirm dominant tautomers (e.g., imine vs. enamine forms) .

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